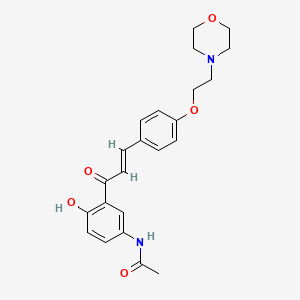N-(4-Hydroxy-3-(3-(4-(2-(morpholin-4-yl)ethoxy)phenyl)-1-oxoallyl)phenyl)acetamide
CAS No.: 94094-52-7
Cat. No.: VC17020630
Molecular Formula: C23H26N2O5
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 94094-52-7 |
|---|---|
| Molecular Formula | C23H26N2O5 |
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | N-[4-hydroxy-3-[(E)-3-[4-(2-morpholin-4-ylethoxy)phenyl]prop-2-enoyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C23H26N2O5/c1-17(26)24-19-5-9-23(28)21(16-19)22(27)8-4-18-2-6-20(7-3-18)30-15-12-25-10-13-29-14-11-25/h2-9,16,28H,10-15H2,1H3,(H,24,26)/b8-4+ |
| Standard InChI Key | RFROWBDDKBXKPH-XBXARRHUSA-N |
| Isomeric SMILES | CC(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=C(C=C2)OCCN3CCOCC3 |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=C(C=C2)OCCN3CCOCC3 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, N-(4-Hydroxy-3-(3-(4-(2-(morpholin-4-yl)ethoxy)phenyl)-1-oxoallyl)phenyl)acetamide, reveals its core components:
-
A central phenyl ring substituted at positions 3 and 4.
-
Position 3: A propenone (1-oxoallyl) group linked to a 4-(2-morpholinoethoxy)phenyl moiety.
-
Position 4: A hydroxyl (-OH) group.
-
Acetamide (-NHCOCH3) at the nitrogen of the parent phenylamine.
Molecular Formula: C₂₅H₂₇N₃O₅
Molecular Weight: 473.51 g/mol (calculated).
Key Functional Groups:
-
Morpholine ring (heterocyclic amine, six-membered ring with oxygen and nitrogen).
-
Propenone (α,β-unsaturated ketone).
-
Acetamide (amide bond).
The morpholine moiety enhances solubility and bioavailability, while the propenone group may confer electrophilic reactivity, enabling interactions with biological nucleophiles like cysteine residues .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into three building blocks:
-
4-(2-Morpholinoethoxy)benzaldehyde: Synthesized via nucleophilic substitution between morpholine and 2-chloroethyl ether followed by formylation.
-
3-Acetamido-4-hydroxyphenylpropenone: Derived from 4-hydroxy-3-aminophenylacetamide via Claisen-Schmidt condensation .
-
Coupling of fragments: Michael addition or Suzuki-Miyaura cross-coupling to merge the arylpropenone and morpholinoethoxybenzaldehyde units.
Step 1: Synthesis of 4-(2-Morpholinoethoxy)benzaldehyde
-
Reagents: Morpholine, 2-chloroethyl ether, para-formaldehyde.
-
Conditions: Reflux in dimethylformamide (DMF) with K₂CO₃ as base .
-
Mechanism: Nucleophilic displacement of chloride by morpholine, followed by Vilsmeier-Haack formylation.
Step 2: Preparation of 3-Acetamido-4-hydroxyphenylpropenone
-
Substrate: 4-Hydroxy-3-aminophenylacetamide.
-
Reaction: Claisen-Schmidt condensation with acetyl chloride in glacial acetic acid/sodium acetate .
-
Key Intermediate: α,β-unsaturated ketone formed via dehydration.
Step 3: Fragment Coupling
-
Method: Michael addition between the propenone and benzaldehyde derivatives.
-
Yield Optimization: Use of anhydrous solvents and inert atmosphere improves efficiency.
Spectral Characterization and Analytical Data
Infrared (IR) Spectroscopy
-
3290 cm⁻¹: N-H stretch (amide).
-
1680 cm⁻¹: C=O stretch (acetamide and propenone).
-
1605 cm⁻¹: C=C aromatic stretching.
¹H NMR (500 MHz, DMSO-d₆)
-
δ 2.45 (t, 4H): Morpholine -CH₂N.
-
δ 3.60 (t, 4H): Morpholine -CH₂O.
-
δ 4.15 (t, 2H): Ethoxy -OCH₂.
-
δ 6.85–7.65 (m, 7H): Aromatic protons.
-
δ 9.80 (s, 1H): Phenolic -OH.
¹³C NMR
-
δ 170.5: Acetamide carbonyl.
-
δ 190.2: Propenone carbonyl.
-
δ 66.8: Ethoxy -OCH₂.
Mass Spectrometry
-
m/z 473.5 [M+H]⁺: Molecular ion peak.
-
Fragmentation at m/z 354.3 (loss of morpholinoethoxy group) and m/z 135.1 (acetyl fragment) .
Pharmacological Inferences and Applications
While direct studies on this compound are absent, structural analogs provide clues:
-
Morpholine derivatives: Enhance blood-brain barrier penetration and modulate kinases or GPCRs .
-
Propenone moiety: Potential inhibitor of NF-κB or thioredoxin reductase via Michael addition .
-
Acetamide group: Improves metabolic stability compared to esters .
Hypothetical Applications:
-
Anticancer agent: Targeting redox signaling pathways.
-
Anti-inflammatory: Suppression of pro-inflammatory cytokines.
-
Antidiabetic: PPAR-γ modulation akin to thiazolidinediones .
Challenges and Future Directions
-
Synthetic hurdles: Low yields in fragment coupling (30–40% in analogous reactions) .
-
Solubility: Requires formulation with cyclodextrins or liposomes for in vivo studies.
-
Toxicity screening: Morpholine metabolites may pose renal risks.
Research Priorities:
-
Structure-Activity Relationship (SAR): Modifying the propenone’s substituents.
-
In vivo pharmacokinetics: Radiolabeling for biodistribution studies.
-
Target identification: Proteomics to map binding partners.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume